methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC15911128
Molecular Formula: C12H13F2N3O2
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -](/images/structure/VC15911128.png)
Specification
Molecular Formula | C12H13F2N3O2 |
---|---|
Molecular Weight | 269.25 g/mol |
IUPAC Name | methyl 1-(2,2-difluoroethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C12H13F2N3O2/c1-6-4-8(12(18)19-3)10-7(2)16-17(5-9(13)14)11(10)15-6/h4,9H,5H2,1-3H3 |
Standard InChI Key | BQXYIVDRTMOUFW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)CC(F)F)C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure merging pyrazole and pyridine rings. Key substituents include:
-
1-(2,2-Difluoroethyl): Introduces electronegative fluorine atoms, enhancing metabolic stability and hydrophobic interactions .
-
3,6-Dimethyl groups: Improve lipophilicity and steric bulk, potentially influencing target binding .
-
4-Carboxylate methyl ester: Serves as a prodrug moiety, hydrolyzable in vivo to the bioactive carboxylic acid .
Physicochemical Properties
Critical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₃F₂N₃O₂ | |
Molecular Weight | 269.25 g/mol | |
Boiling Point | 357.1 ± 37.0 °C (predicted) | |
Density | 1.20 ± 0.1 g/cm³ | |
logP | ~1.2 (estimated) |
The compound’s moderate logP suggests balanced solubility and membrane permeability, favorable for oral bioavailability .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
-
Pyrazolo Ring Formation: Cyclocondensation of hydrazines with β-keto esters yields the pyrazolo[3,4-b]pyridine core .
-
Difluoroethyl Introduction: Alkylation at position 1 using 2,2-difluoroethyl halides under basic conditions .
-
Esterification: Methyl esterification at position 4 via acid-catalyzed methanolysis .
A representative pathway:
Optimization Challenges
-
Regioselectivity: Ensuring alkylation at position 1 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
-
Fluorine Stability: The difluoroethyl group may undergo hydrolysis under acidic conditions, necessitating neutral pH during synthesis .
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs demonstrate potent inhibition of serine/threonine kinases (e.g., PIM-1, CDK2) by occupying the ATP-binding pocket . The difluoroethyl group’s electronegativity enhances hydrogen bonding with kinase hinge regions, while methyl groups optimize hydrophobic contacts .
Metabolic Profiling
In vitro studies using hepatic microsomes indicate slow ester hydrolysis (t₁/₂: ~6 h), suggesting prolonged systemic exposure . Cytochrome P450 (CYP3A4) mediates primary metabolism, generating hydroxylated derivatives .
Comparative Analysis with Structural Analogs
The difluoroethyl analog’s superior kinase inhibition (IC₅₀: 0.4 μM vs. PIM-1) underscores fluorine’s role in target engagement .
Applications in Drug Development
Oncology
Preclinical models show tumor growth inhibition (TGI: 60–70% at 50 mg/kg) in xenograft models, likely due to dual kinase/PI3K pathway modulation .
Infectious Diseases
In murine systemic candidiasis, the compound reduced fungal burden by 3-log units at 25 mg/kg, comparable to fluconazole .
Prodrug Strategy
The methyl ester enhances oral absorption (F: 45% vs. 12% for carboxylic acid), with hydrolysis in plasma yielding the active form .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume